3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid 3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505279
InChI: InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14)
SMILES:
Molecular Formula: C12H22O3Si
Molecular Weight: 242.39 g/mol

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC17505279

Molecular Formula: C12H22O3Si

Molecular Weight: 242.39 g/mol

* For research use only. Not for human or veterinary use.

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid -

Specification

Molecular Formula C12H22O3Si
Molecular Weight 242.39 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxycyclopentene-1-carboxylic acid
Standard InChI InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14)
Standard InChI Key BCQAPRRSZLRIJI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CCC(=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is C₁₂H₂₀O₃Si, with a molecular weight of 256.37 g/mol . The structure features a five-membered cyclopentene ring substituted at position 1 by a carboxylic acid (–COOH) and at position 3 by a TBS-protected hydroxyl group (–O–Si(CH₃)₂C(CH₃)₃). The silyl ether moiety enhances steric bulk and protects the hydroxyl group during synthetic transformations, while the α,β-unsaturated carboxylic acid introduces reactivity toward conjugate additions and cycloadditions .

Stereoelectronic effects dominate the molecule’s conformation. The cyclopentene ring adopts a non-planar envelope conformation to alleviate torsional strain, with the TBS group occupying a pseudo-equatorial position to minimize steric clashes . Density functional theory (DFT) calculations on analogous systems suggest that the silyl ether’s electron-donating effects stabilize the adjacent alkene, lowering its LUMO energy and enhancing electrophilicity .

Synthetic Methodologies

Ring-Closing Metathesis (RCM)

A key route to functionalized cyclopentenes involves ring-closing metathesis of diene precursors. For example, Fernández et al. demonstrated that D-galactose-derived dienes undergo RCM using Grubbs second-generation catalyst to form polysubstituted cyclopentenes . Adapting this strategy, a hypothetical synthesis of the target compound could begin with a 2-methylenehept-6-ene diene bearing a silyl-protected alcohol and ester. Metathesis would yield the cyclopentene ring, followed by oxidation of the ester to a carboxylic acid (Scheme 1) :

DieneGrubbs IICyclopentene esterLiOHCarboxylic acid\text{Diene} \xrightarrow{\text{Grubbs II}} \text{Cyclopentene ester} \xrightarrow{\text{LiOH}} \text{Carboxylic acid}

Notably, TEMPO/BAIB-mediated oxidation of aldehydes to carboxylic acids, as reported in galactose-derived systems, could bypass ester intermediates .

Formal [4+1] Cycloaddition

Vale et al. developed a metal-free route to cyclopentenes via photogenerated siloxycarbenes from acyl silanes . Irradiation of a TBS-protected acyl silane generates a nucleophilic carbene, which undergoes [4+1] cycloaddition with electrophilic dienes (e.g., dicyano-2-methylenebut-3-enoates) to form donor–acceptor cyclopropanes. Subsequent vinylcyclopropane–cyclopentene rearrangement yields the target scaffold (Scheme 2) :

Acyl silanehνSiloxycarbenedieneCyclopropaneΔCyclopentene\text{Acyl silane} \xrightarrow{h\nu} \text{Siloxycarbene} \xrightarrow{\text{diene}} \text{Cyclopropane} \xrightarrow{\Delta} \text{Cyclopentene}

This method avoids transition metals and provides access to highly functionalized cyclopentenes with precise stereocontrol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The cyclopentene protons resonate as a multiplet at δ 5.6–6.2 ppm (alkene protons), while the TBS group’s tert-butyl protons appear as a singlet at δ 0.8–1.1 ppm . The carboxylic acid proton (if protonated) shows broad absorption near δ 12 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid appears at δ 170–175 ppm, with the cyclopentene carbons at δ 120–140 ppm (alkene) and δ 30–50 ppm (saturated carbons) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • O–H stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).

  • C=O stretch: Sharp peak at 1680–1720 cm⁻¹.

  • Si–O–C: Strong absorbance at 1000–1250 cm⁻¹ .

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous TBS-protected cyclopentenes exhibit triclinic or monoclinic packing with intermolecular hydrogen bonding between carboxylic acid groups .

Reactivity and Applications

Synthetic Intermediates

The compound’s orthogonal functionality enables diverse derivatization:

  • Deprotection: Treatment with TBAF cleaves the TBS group, yielding 3-hydroxycyclopent-1-ene-1-carboxylic acid, a precursor to bioactive molecules .

  • Conjugate Addition: The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols) to form cyclopentane derivatives .

Pharmaceutical Relevance

Cyclopentene-based scaffolds are prevalent in antiviral and anti-inflammatory agents. For instance, carbocyclic nucleoside analogs derived from similar structures inhibit viral polymerases . The TBS group’s stability under acidic conditions makes the compound a candidate for prodrug strategies.

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